

ONT-093: A Technical Guide for Basic Cancer Cell Biology Research

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For Researchers, Scientists, and Drug Development Professionals

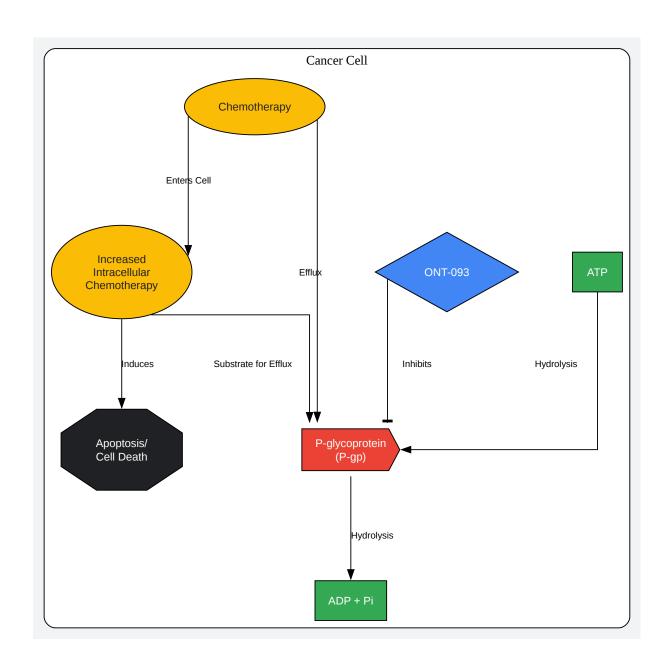
Introduction

ONT-093, also known as OC144-093, is a potent and orally bioavailable small molecule inhibitor of P-glycoprotein (P-gp).[1][2] P-gp, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key contributor to multidrug resistance (MDR) in cancer cells. By actively effluxing a wide range of chemotherapeutic agents, P-gp reduces their intracellular concentration and therapeutic efficacy. **ONT-093** was developed to reverse this resistance, thereby sensitizing cancer cells to conventional chemotherapy. This technical guide provides an in-depth overview of **ONT-093**, its mechanism of action, preclinical and clinical data, and detailed protocols for its use in basic cancer cell biology research.

Mechanism of Action

ONT-093 functions as a non-competitive inhibitor of P-gp-mediated drug efflux. It directly interacts with the P-gp transporter, blocking its ability to bind to and transport chemotherapeutic substrates out of the cancer cell. This inhibition leads to an increased intracellular accumulation of anticancer drugs, restoring their cytotoxic effects in resistant cells. Preclinical studies have shown that **ONT-093** is highly selective for P-gp and does not significantly inhibit other MDR-associated proteins like MRP-1. Furthermore, it has been observed to inhibit the ATPase activity of P-gp, which is essential for the energy-dependent efflux process.





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Figure 1: Proposed signaling pathway of **ONT-093** in overcoming P-gp-mediated multidrug resistance.

Preclinical Data In Vitro Studies

ONT-093 has demonstrated potent activity in reversing MDR in a variety of human cancer cell lines overexpressing P-gp. The compound itself exhibits low cytotoxicity at concentrations effective for MDR reversal.

Table 1: In Vitro Efficacy of ONT-093 in Reversing Multidrug Resistance

Cell Line	Cancer Type	Chemother apeutic Agent	ONT-093 Concentrati on (µM)	Fold Reversal of Resistance	Reference
P388/ADR	Leukemia	Doxorubicin	0.1	>100	[3]
MCF-7/ADR	Breast	Doxorubicin	0.1	~80	[3]
OVCAR-3	Ovarian	Paclitaxel	0.1	~50	[3]
HT-29	Colon	Paclitaxel	0.1	~30	

Table 2: Cytotoxicity of ONT-093

Parameter	Value	Cell Lines	Reference
Average Cytostatic IC50	>60 μM	15 normal and tumor cell lines	

In Vivo Studies

In vivo studies using xenograft models of human cancers have confirmed the ability of **ONT-093** to enhance the efficacy of chemotherapeutic agents in MDR tumors.

Table 3: In Vivo Efficacy of **ONT-093** in Combination with Chemotherapy



Xenograft Model	Cancer Type	Treatment	Tumor Growth Inhibition (%)	Reference
P388/ADR Leukemia	Leukemia	Doxorubicin + ONT-093	>100% increase in lifespan	
MCF-7/ADR	Breast	Paclitaxel + ONT-093	Significant enhancement of antitumor activity	
HT-29	Colon	Paclitaxel + ONT-093	Significant enhancement of antitumor activity	_

Table 4: Pharmacokinetic Parameters of ONT-093 in Preclinical Models

Species	Route of Administration	Oral Bioavailability (%)	Reference
Rodents	Oral	>50	
Dogs	Oral	>50	-

Clinical Data

A Phase I clinical trial evaluated the safety and pharmacokinetics of **ONT-093** in combination with paclitaxel in patients with advanced cancer.

Table 5: Phase I Clinical Trial of ONT-093 with Paclitaxel



Parameter	Details	Reference
Study Design	Phase I, dose-escalation trial	_
Patient Population	18 patients with advanced cancer	_
Treatment Regimen	ONT-093 (300-500 mg) administered before and after intravenous paclitaxel (150- 175 mg/m²) every 21 days	
Dose-Limiting Toxicity	Febrile neutropenia at the highest dose level (500 mg ONT-093 and 175 mg/m² paclitaxel)	_
Common Toxicities	Neutropenia, arthralgia, myalgia, peripheral neuropathy (mainly attributable to paclitaxel)	-
Pharmacokinetic Interaction	At the highest dose level, a 45-65% increase in paclitaxel AUC was observed in 4 of 6 patients. The mean Cmax of ONT-093 was 3- to 5-fold higher than in single-agent studies.	
Conclusion	ONT-093 was well-tolerated in combination with standard doses of paclitaxel, with manageable toxicities.	_

Experimental Protocols P-glycoprotein ATPase Activity Assay

This protocol is adapted from methodologies used to characterize P-gp inhibitors.



Materials:

 P-gp-rich membrane vesicles (e.g., from Sf9 cells infected with a baculovirus expressing human MDR1)

ONT-093

- ATP
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)
- ATPase Reaction Buffer (Assay Buffer with 10 mM MgCl2 and 5 mM ATP)
- Phosphate standard solution
- Malachite green reagent

Procedure:

- Thaw P-gp membrane vesicles on ice.
- Pre-incubate 10 μ g of membrane vesicles with varying concentrations of **ONT-093** (e.g., 0.01 to 100 μ M) in Assay Buffer for 10 minutes at 37°C.
- Initiate the ATPase reaction by adding ATPase Reaction Buffer.
- Incubate for 20 minutes at 37°C.
- Stop the reaction by adding the malachite green reagent.
- Measure the absorbance at 650 nm to determine the amount of inorganic phosphate released.
- Calculate the specific ATPase activity and determine the concentration of ONT-093 that inhibits 50% of the activity (IC50).

[3H]Azidopine Binding Assay



This protocol is a competitive binding assay to determine the affinity of **ONT-093** for P-gp.

Materials:

- P-gp-rich membrane vesicles
- [3H]Azidopine
- ONT-093
- Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Glass fiber filters
- Scintillation fluid

Procedure:

- In a microcentrifuge tube, combine 50 μ g of P-gp membrane vesicles, a fixed concentration of [3H]Azidopine (e.g., 5 nM), and varying concentrations of **ONT-093** (e.g., 0.1 nM to 10 μ M) in Binding Buffer.
- Incubate for 60 minutes at room temperature.
- Rapidly filter the mixture through a glass fiber filter pre-soaked in Binding Buffer.
- Wash the filter three times with ice-cold Binding Buffer.
- Place the filter in a scintillation vial with scintillation fluid.
- Measure the radioactivity using a scintillation counter.
- Determine the concentration of ONT-093 that displaces 50% of the [3H]Azidopine binding (IC50).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of **ONT-093** on the cytotoxicity of chemotherapeutic agents in MDR cancer cells.



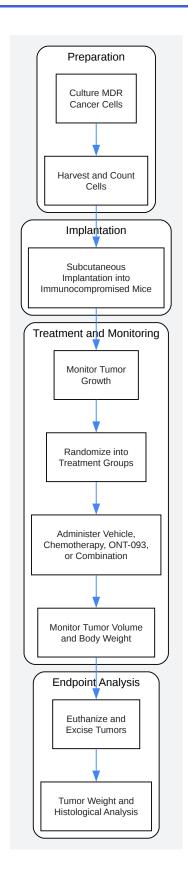
Materials:

- MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)
- Complete cell culture medium
- ONT-093
- Chemotherapeutic agent (e.g., doxorubicin)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO)
- · 96-well plates

Procedure:

- Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
- Treat the cells with a range of concentrations of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of ONT-093 (e.g., 1 μM).
- Incubate for 72 hours.
- Add MTT solution to each well and incubate for 4 hours.
- Add solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability and determine the IC50 of the chemotherapeutic agent with and without ONT-093.





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Figure 2: Experimental workflow for an in vivo xenograft study to evaluate ONT-093 efficacy.



Conclusion

ONT-093 is a well-characterized P-glycoprotein inhibitor with demonstrated potential for reversing multidrug resistance in cancer. Its high potency, oral bioavailability, and manageable safety profile in combination with chemotherapy make it a valuable tool for basic cancer cell biology research. The data and protocols presented in this guide offer a comprehensive resource for scientists investigating the mechanisms of MDR and developing novel strategies to overcome it. Further research into the clinical application of **ONT-093** and similar P-gp inhibitors is warranted to improve outcomes for patients with drug-resistant cancers.

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